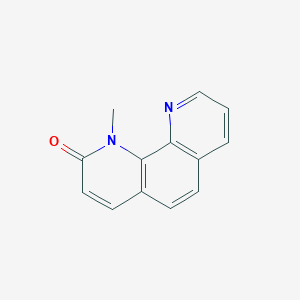

1-Methyl-1,10-phenanthrolin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1,10-phenanthrolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-15-11(16)7-6-10-5-4-9-3-2-8-14-12(9)13(10)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAWJXFNSQYESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1C3=C(C=CC=N3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393860 | |

| Record name | 1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31535-89-4 | |

| Record name | 1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1,10-phenanthrolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,10-phenanthrolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, derived from the 1,10-phenanthroline core, provides a unique scaffold for the design of novel therapeutic agents and functional materials. The introduction of a methyl group at the N1 position and a carbonyl group at the C2 position modifies the electronic and steric properties of the parent phenanthroline, influencing its coordination chemistry and biological activity. This guide provides a comprehensive overview of a reliable and reproducible synthetic pathway to this compound, complete with detailed experimental protocols, mechanistic insights, and characterization data.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with a commercially available precursor. This strategy ensures a convergent and efficient route to the target molecule. The overall synthetic transformation is depicted below:

Figure 1: Overall synthetic workflow for this compound.

This pathway was designed for its robustness and the commercial availability of the starting material, 2-chloro-1,10-phenanthroline. The initial step involves the hydrolysis of the chloro-substituent to afford the corresponding phenanthrolinone, a critical intermediate. The subsequent N-methylation of the lactam nitrogen furnishes the desired final product.

Part 1: Synthesis of the Precursor: 1,10-Phenanthrolin-2(1H)-one

The initial stage of the synthesis focuses on the conversion of 2-chloro-1,10-phenanthroline to 1,10-phenanthrolin-2(1H)-one. This transformation is achieved via an acid-catalyzed hydrolysis.

Mechanistic Rationale

The hydrolysis of 2-chloro-1,10-phenanthroline proceeds through a nucleophilic aromatic substitution mechanism. Under acidic conditions, the nitrogen atom at the 10-position is protonated, which activates the phenanthroline ring towards nucleophilic attack. A water molecule then acts as the nucleophile, attacking the carbon atom bearing the chlorine. Subsequent loss of a proton and elimination of hydrochloric acid leads to the formation of the tautomeric enol form, which rapidly tautomerizes to the more stable keto form, 1,10-phenanthrolin-2(1H)-one. The high temperature is necessary to overcome the activation energy for the nucleophilic attack on the aromatic ring.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Chloro-1,10-phenanthroline

-

Hydrobromic acid (48% aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Deionized water

-

Ethanol

Procedure:

-

In a high-pressure reaction vessel equipped with a magnetic stir bar, add 2-chloro-1,10-phenanthroline.

-

Carefully add a solution of 48% aqueous hydrobromic acid. For every 1 gram of the starting material, use approximately 10 mL of the acid solution.

-

Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (eluent: dichloromethane/methanol, 95:5).

-

After the reaction is complete, cool the vessel to room temperature.

-

Carefully pour the reaction mixture over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

The product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

-

Recrystallize the crude product from ethanol to afford pure 1,10-phenanthrolin-2(1H)-one as a crystalline solid.

-

Dry the product under vacuum.

Expected Yield: 75-85%

Part 2: N-Methylation of 1,10-Phenanthrolin-2(1H)-one

The final step in the synthesis is the N-methylation of the lactam intermediate. This is a standard procedure for the alkylation of amides and related compounds, utilizing a strong base to deprotonate the nitrogen, followed by quenching with an electrophilic methyl source.

Mechanistic Rationale

The N-methylation of 1,10-phenanthrolin-2(1H)-one follows a two-step process. First, a strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the lactam nitrogen, generating a highly nucleophilic sodium salt. This anion then undergoes a classic SN2 reaction with a methylating agent, typically methyl iodide (CH3I). The iodide ion is an excellent leaving group, facilitating the rapid and irreversible formation of the C-N bond. The use of an aprotic polar solvent like tetrahydrofuran (THF) is crucial to solvate the cation and to prevent protonation of the intermediate anion.

Detailed Experimental Protocol

Materials and Reagents:

-

1,10-Phenanthrolin-2(1H)-one

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,10-phenanthrolin-2(1H)-one (1.0 eq).

-

Add anhydrous THF to dissolve the starting material completely.

-

Cool the flask to 0 °C in an ice bath.

-

Under a gentle stream of nitrogen, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.

-

Cool the reaction mixture back down to 0 °C.

-

Add methyl iodide (1.5 eq) dropwise via the dropping funnel over a period of 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes, 1:1).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, gradient elution) to afford pure this compound.

Expected Yield: 80-90%

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O | PubChem[1] |

| Molecular Weight | 210.23 g/mol | PubChem[1] |

| Appearance | Off-white to pale yellow solid | --- |

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenanthroline core and a singlet for the N-methyl group.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the N-methyl carbon. A 13C NMR spectrum is available on PubChem.[1]

Mass Spectrometry (ESI+): The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 211.08.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound. The described protocols are based on established chemical transformations and have been designed to be reproducible and scalable. By providing detailed experimental procedures, mechanistic insights, and characterization data, this guide serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the reliable preparation of this important heterocyclic compound for further investigation and application.

References

-

Facile acidic hydrolysis and displacement reactions of 2-chloro-and 2,9-dichloro-1,10-phenanthroline. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and reactions of 1,10-phenanthroline-2(1 H)-thione: a facile synthesis of 2,2′-thiobis-1,10-phenanthroline. (2025). ResearchGate. Retrieved from [Link]

-

Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. PMC. Retrieved from [Link]

-

Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (2024). PubMed Central. Retrieved from [Link]

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PMC. Retrieved from [Link]

-

Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions. (2021). RSC Advances. Retrieved from [Link]

-

1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard. ResearchGate. Retrieved from [Link]

-

Use of Methyliodide in o-Methylation of organic compounds. (2025). Juniper Publishers. Retrieved from [Link]

-

Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. NIH. Retrieved from [Link]

-

Methylation using iodomethane. (2020). Reddit. Retrieved from [Link]

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PubMed. Retrieved from [Link]

-

Synthesis of (1,10-Phenanthroline-κ 2 N,N′)(β 2 -Methyl- and β 2 -PhenylAlaninate-κ 2 N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. MDPI. Retrieved from [Link]

-

Functionalization of N-[(silyl)methyl]-beta-lactam carbanions with carbon electrophiles. pubs.acs.org. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. sciencedirect.com. Retrieved from [Link]

-

This compound. PubChem. Retrieved from [Link]

-

Lactam synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Two-Step Iron(0)-Mediated N-Demethylation of N-Methyl Alkaloids. (2025). ResearchGate. Retrieved from [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Proposed reaction mechanism for the mono‐selective N‐methylation of... ResearchGate. Retrieved from [Link]

-

Tunable regulatory activities of 1,10-phenanthroline derivatives towards acid sphingomyelinase and Zn(ii)–amyloid-β. Chemical Communications. Retrieved from [Link]

-

Experimental and quantum-chemical studies of H-1, C-13 and N-15 NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with methyl and phenyl derivatives of 2,2 '-bipyridine and 1,10-phenanthroline. (2025). ResearchGate. Retrieved from [Link]

-

1,10-Phenanthroline. PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Methyl-1,10-phenanthrolin-2(1H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Ligand in Coordination Chemistry

1-Methyl-1,10-phenanthrolin-2(1H)-one is a heterocyclic organic compound belonging to the phenanthroline class, which are well-regarded for their role in medicinal and materials science.[1] This derivative, featuring a methyl group and a carbonyl functionality on the rigid, planar 1,10-phenanthroline framework, has garnered interest as a versatile ligand in coordination chemistry. Its unique structure allows for the formation of stable complexes with various metal ions, paving the way for applications in fields such as luminescence and catalysis. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its burgeoning applications.

Physicochemical and Computed Properties

This compound is classified as a heterocyclic aromatic compound.[1] The presence of nitrogen atoms within its ring structure also places it in the broader category of alkaloids, hinting at its potential for biological activity.[1] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O | PubChem[2] |

| Molecular Weight | 210.23 g/mol | PubChem[2] |

| CAS Number | 31535-89-4 | PubChem[2] |

| IUPAC Name | 1-methyl-1,10-phenanthrolin-2-one | PubChem[2] |

| Monoisotopic Mass | 210.079312947 Da | PubChem[2] |

| XLogP3-AA (Computed) | 1.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Synthesis and Purification

The synthesis of this compound can be achieved through various laboratory methods, typically involving the modification of a 1,10-phenanthroline precursor.[1] Common strategies include condensation and cyclization reactions.[1] One plausible synthetic route involves the methylation of a 1,10-phenanthroline derivative.

A general approach for the synthesis of related unsymmetrically substituted phenanthrolines involves a multi-step process that can be adapted for the synthesis of this compound. This process often utilizes a chlorinated phenanthroline derivative as a key intermediate.

Experimental Protocol: A Plausible Synthetic Approach

The following protocol is based on established methods for the synthesis of related phenanthroline derivatives and represents a viable pathway to obtain this compound.

Step 1: Chlorination of a Phenanthrolinone Precursor

-

A suitable phenanthrolinone precursor is refluxed with an excess of phosphorus oxychloride (POCl₃).

-

The reaction is monitored by thin-layer chromatography (TLC) on silica gel.

-

Upon completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized with a suitable base (e.g., sodium carbonate).

-

The crude chlorinated product is extracted with an organic solvent (e.g., dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude chlorinated intermediate.

Step 2: Methylation of the Phenanthrolinone

-

The chlorinated phenanthrolinone intermediate is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the solution.

-

A base, such as potassium carbonate, is added to facilitate the reaction.

-

The reaction mixture is stirred at a controlled temperature until completion, as monitored by TLC.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried, and concentrated.

Step 3: Purification

-

The crude this compound is purified by flash column chromatography on silica gel.

-

A gradient of hexane/ethyl acetate or dichloromethane/methanol is typically used as the eluent.

-

Fractions containing the pure product are combined and the solvent is evaporated to yield the final product as a solid.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

-

GC-MS Data:

-

m/z values: 210 (M+), 182, 181.[2]

-

Infrared (IR) Spectroscopy

The IR spectrum of 1,10-phenanthroline derivatives provides key information about the functional groups present. For this compound, characteristic bands are expected for the aromatic C-H, C=C, C=N, and the carbonyl (C=O) stretching vibrations. In related phenanthroline compounds, the C=N stretching of the phenanthroline ring is typically observed around 1585 cm⁻¹. The carbonyl group of the lactam moiety is expected to show a strong absorption in the range of 1650-1700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The ¹H NMR spectrum of the parent 1,10-phenanthroline contains four pairs of equivalent protons that resonate between 7.6 and 9.2 ppm.[3] For the methylated derivative, the aromatic protons will show a complex splitting pattern, and a characteristic singlet for the N-methyl group is expected in the upfield region (typically around 3-4 ppm).

Crystal Structure and Molecular Geometry

Reactivity and Applications

The chemical reactivity of this compound is centered around its coordination capabilities and the aromatic phenanthroline ring system.

Coordination Chemistry and Luminescence

As demonstrated by its complex with Europium(III), this compound is an effective ligand for lanthanide ions.[4] The phenanthroline moiety can act as an "antenna," absorbing UV light and transferring the energy to the central metal ion, which then emits light at its characteristic wavelength. This property makes such complexes promising for applications in luminescent materials, such as organic light-emitting diodes (OLEDs) and bio-imaging probes.

Potential in Medicinal Chemistry

Phenanthroline derivatives are known to exhibit a range of biological activities. Their ability to chelate metal ions is crucial for many biological processes, and this property can be exploited for therapeutic purposes. While specific studies on the biological activity of this compound are limited, related phenanthroline-based compounds have been investigated for their potential as anticancer and antimicrobial agents. The introduction of the methyl and carbonyl groups can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity and target specificity.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fascinating molecule with significant potential in coordination chemistry and materials science. Its well-defined structure, featuring a rigid phenanthroline core functionalized with a methyl and a carbonyl group, makes it an excellent candidate for the development of novel luminescent materials and potentially bioactive compounds. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully explore the applications of this versatile compound.

References

-

Moodi, A., Khorasani-Motlagh, M., Noroozifar, M., & Niroomand, S. (2013). This compound (L) as a ligand to Eu(III): Crystal structure and luminescent properties of [Eu(L)3(NO3)3]. Polyhedron, 64, 106-109. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3581387, this compound. Retrieved from [Link]

-

Kovyrshin, A., et al. (2023). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. Crystals, 13(8), 1234. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d₆. TMS was used as the standard. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-Methyl-1,10-phenanthrolin-2(1H)-one

Abstract: This technical guide provides a comprehensive analysis of 1-Methyl-1,10-phenanthrolin-2(1H)-one, a heterocyclic compound derived from the versatile 1,10-phenanthroline scaffold. The 1,10-phenanthroline core is a privileged structure in medicinal chemistry, renowned for its metal-chelating and DNA-intercalating properties, which have been leveraged in the development of antimicrobial and antineoplastic agents.[1][2] This document delves into the specific molecular architecture of the N-methylated lactam derivative, presenting its physicochemical properties, plausible synthetic routes, and the critical spectroscopic techniques required for its unambiguous structural elucidation. We further explore its potential therapeutic relevance in the context of its parent scaffold and outline future research directions for drug development professionals. This guide is intended for researchers and scientists engaged in medicinal chemistry, pharmacology, and drug discovery.

The 1,10-Phenanthroline Scaffold: A Foundation for Drug Discovery

The 1,10-phenanthroline (phen) molecule is a rigid, planar tricyclic system containing two nitrogen atoms in a specific 1,10-arrangement.[1] This unique geometry makes it an exceptional bidentate chelating agent for various metal ions, a property that has been widely exploited in analytical chemistry and materials science.[1] In the realm of drug development, its significance is multifaceted:

-

DNA Intercalation: The planar aromatic system of phenanthroline allows it to insert between the base pairs of DNA, disrupting replication and transcription processes, which is a key mechanism for anticancer activity.[2]

-

Biological Activity: Derivatives of 1,10-phenanthroline have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2]

-

Toxicity and Derivatization: A primary challenge limiting the therapeutic use of simple phenanthrolines is their non-specific inhibition of metalloproteins, which can lead to toxicity.[2] This has driven extensive research into creating derivatives, such as this compound, to modulate these properties, aiming to reduce toxicity while retaining or enhancing therapeutic efficacy.[2][3] The strategic functionalization of the phenanthroline core is a key strategy to develop more selective and less toxic drug candidates.[2]

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 31535-89-4) represents a specific modification of the parent scaffold.[4][5] The introduction of a methyl group at the N-1 position and a carbonyl group at the C-2 position fundamentally alters the electronic and steric profile of the molecule.

IUPAC Name: 1-methyl-1,10-phenanthrolin-2-one[6] Molecular Formula: C₁₃H₁₀N₂O[4][5][6]

The structure combines the rigid, aromatic phenanthroline backbone with a lactam (cyclic amide) substructure. This modification disrupts the aromaticity of one of the pyridine rings and introduces a polar carbonyl group capable of acting as a hydrogen bond acceptor. The N-methyl group prevents tautomerization and adds a lipophilic character.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 210.23 g/mol | [5][6] |

| Monoisotopic Mass | 210.079312947 Da | [6][7] |

| CAS Number | 31535-89-4 | [4][5][6] |

| XlogP (Predicted) | 1.8 | [6][7] |

| Topological Polar Surface Area | 33.2 Ų | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

Synthesis and Purification Strategy

While this compound is commercially available for research purposes, suppliers may not provide comprehensive analytical data, making in-house synthesis and verification a critical step for ensuring experimental integrity.[4] A plausible synthetic approach can be designed based on established heterocyclic chemistry principles. The following workflow outlines a logical pathway from the parent 1,10-phenanthroline.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: N-Methylation of 1,10-Phenanthrolin-2(1H)-one

This protocol describes the second, crucial step of the synthesis. The starting material, 1,10-Phenanthrolin-2(1H)-one, is assumed to have been synthesized and purified beforehand.

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,10-Phenanthrolin-2(1H)-one (1.0 eq).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as the base.

-

Add anhydrous acetonitrile (ACN) as the solvent to achieve a concentration of approximately 0.1 M.

-

Causality: Acetonitrile is a suitable polar aprotic solvent that readily dissolves the reactants without participating in the reaction. K₂CO₃ is a mild, effective base for deprotonating the lactam nitrogen, facilitating nucleophilic attack.

-

-

Methylation:

-

Add methyl iodide (CH₃I, 1.5 eq) dropwise to the stirring suspension at room temperature.

-

Causality: Methyl iodide is a highly reactive and efficient methylating agent. A slight excess ensures the reaction proceeds to completion.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Dichloromethane:Methanol 95:5). The product spot should appear at a higher Rf value than the starting material.

-

Self-Validation: TLC provides a rapid, qualitative assessment of reaction completion, preventing unnecessary heating and potential side-product formation.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid using flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

-

Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

-

-

Final Characterization:

-

Confirm the identity and purity of the product using the methods described in Section 4.

-

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure is paramount. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for identity and purity assessment.

Methodology 1: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

-

Protocol (Sample Prep): Prepare a dilute solution (approx. 1 mg/mL) of the purified compound in a suitable volatile solvent like methanol or acetonitrile.

-

Expected Results: The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated mass.

-

[M]⁺ at m/z ≈ 210.08

-

[M+H]⁺ at m/z ≈ 211.09

-

Methodology 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the connectivity of atoms and the overall structure.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy:

-

N-Methyl Protons: A characteristic singlet peak is expected around δ 3.5-4.0 ppm, integrating to 3 protons.

-

Aromatic Protons: A complex series of doublets and double-doublets between δ 7.0-9.0 ppm, corresponding to the 7 protons on the phenanthroline ring system. The precise shifts and coupling constants would require detailed 2D NMR experiments (COSY, HSQC) for full assignment, but the overall pattern is diagnostic.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the downfield region, typically δ 160-170 ppm, is indicative of the lactam C=O group.

-

N-Methyl Carbon: A signal in the aliphatic region, around δ 30-40 ppm.

-

Aromatic Carbons: Multiple signals in the δ 115-150 ppm range.

-

Expected Spectroscopic Data Summary

| Analysis | Expected Result |

| Mass Spec (ESI+) | m/z = 211.09 [M+H]⁺ |

| ¹H NMR | Singlet (~3.5-4.0 ppm, 3H); Multiplets (~7.0-9.0 ppm, 7H) |

| ¹³C NMR | Signal at ~160-170 ppm (C=O); Signal at ~30-40 ppm (N-CH₃) |

Therapeutic Potential and Future Directions

The structural modifications in this compound suggest a modulation of the biological activities seen in its parent scaffold. Understanding these implications is key for guiding future research.

Hypothesized Mechanisms of Action

The introduction of the N-methyl and keto groups likely alters the molecule's interaction with biological targets compared to 1,10-phenanthroline.

Caption: Potential mechanisms of action for this compound.

Discussion of Structural Impact:

-

Chelation: The presence of the C2-keto group and the N1-methylation alters the primary chelation site found in the parent molecule. This could significantly reduce the toxicity associated with non-specific metalloprotein inhibition.[2]

-

Intercalation: While the core remains largely planar, the exocyclic C=O and N-CH₃ groups could introduce steric hindrance, potentially modifying the efficiency and mode of DNA intercalation. This modulation is a critical area for investigation. Studies on other methylated phenanthrolines have shown that the position of the methyl group dramatically impacts cytotoxicity and DNA binding.[8]

-

New Interactions: The polar lactam group introduces a site for hydrogen bonding, potentially enabling interactions with different enzyme active sites, such as kinases or histone deacetylases (HDACs), which are known targets for other phenanthroline derivatives.[9]

Future Research:

-

In Vitro Screening: The compound should be screened against a panel of human cancer cell lines to determine its cytotoxic profile and IC₅₀ values.[8]

-

Mechanism of Action Studies: Experiments such as DNA binding assays (e.g., circular dichroism, viscosity measurements), cell cycle analysis, and apoptosis assays are necessary to elucidate the primary mechanism of action.

-

Enzyme Inhibition Assays: Based on the structure, screening against panels of metalloenzymes, kinases, and HDACs could reveal novel, specific targets.[9]

-

Structure-Activity Relationship (SAR): Synthesize analogs by varying the N-alkyl group and introducing substituents on the aromatic rings to build a comprehensive SAR profile, optimizing for potency and selectivity.

Conclusion

This compound is a structurally intriguing derivative of a well-established pharmacophore. Its unique combination of a rigid aromatic core and a modified lactam structure presents a compelling profile for further investigation in drug discovery. The modifications offer a potential solution to the toxicity issues of the parent scaffold while opening avenues for novel biological interactions. Rigorous synthesis and characterization, as outlined in this guide, are the foundational first steps for any research program aiming to unlock the therapeutic potential of this and related compounds.

References

- Vertex AI Search. (2024).

- Sigma-Aldrich. This compound.

- The Pharmaceutical and Chemical Journal. A brief review of the synthesis and therapeutic potential of 1,10-phenanthroline heterocycle.

- ChemicalBook. (2023). 1,10-Phenanthrolin-2(1H)-one, 1-methyl- | 31535-89-4.

- PubChem. This compound | C13H10N2O | CID 3581387.

- PubMed.

- PubChemLite. This compound.

- Not specified. (2025). Exploring Anticancer Potential: Phenanthroline-2-carbaldehyde in Drug Discovery.

- National Institutes of Health (NIH). (2024). Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities.

- EvitaChem. Buy this compound (EVT-381651).

- PubMed. DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines.

- MDPI. Synthesis of (1,10-Phenanthroline-κ 2 N,N′)(β 2 -Methyl- and β 2 -PhenylAlaninate-κ 2 N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines.

- Not specified. NEW 1,10-PHENANTHROLINE DERIVATIVES WITH POTENTIAL ANTITUMORAL ACTIVITY.

- ResearchGate. The proton magnetic resonance spectra of some methyl-substituted 1,10-phenanthrolines.

- ResearchGate. 1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6.

- ResearchGate. (2018).

Sources

- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 2. tpcj.org [tpcj.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,10-Phenanthrolin-2(1H)-one, 1-methyl- | 31535-89-4 [chemicalbook.com]

- 6. This compound | C13H10N2O | CID 3581387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C13H10N2O) [pubchemlite.lcsb.uni.lu]

- 8. DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Methyl-1,10-phenanthrolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,10-phenanthrolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid, planar structure, derived from the 1,10-phenanthroline core, provides a scaffold for developing novel therapeutic agents and functional materials.[1] The introduction of a methyl group at the 1-position and a carbonyl group at the 2-position significantly alters the electronic and steric properties of the parent phenanthroline molecule, influencing its coordination chemistry, photophysical behavior, and biological activity.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound, with the chemical formula C₁₃H₁₀N₂O, possesses a tricyclic aromatic core with a methyl-substituted amide group incorporated into one of the pyridine rings.[2]

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-methyl protons. Based on data for related methyl-substituted phenanthrolines, the aromatic protons will likely resonate in the downfield region, typically between 7.0 and 9.5 ppm.[3] The N-methyl group, being attached to a nitrogen atom within an aromatic system, is anticipated to appear as a singlet further upfield.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Key Insights |

| Aromatic Protons | 7.0 - 9.5 | Doublets, Triplets, Multiplets | The specific coupling patterns will depend on the proton's position on the phenanthroline rings. Protons adjacent to the nitrogen atoms are expected to be the most deshielded. |

| N-CH₃ | ~3.5 - 4.5 | Singlet | The exact chemical shift will be influenced by the electronic environment of the amide group. This singlet will integrate to three protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum will be characterized by signals for the aromatic carbons, the carbonyl carbon, and the N-methyl carbon.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) | Key Insights |

| C=O (Amide) | ~160 - 170 | The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom. |

| Aromatic Carbons | ~110 - 150 | The exact chemical shifts will vary depending on the substitution pattern and proximity to nitrogen atoms. Carbons directly attached to nitrogen will be more deshielded. |

| N-CH₃ | ~30 - 40 | The N-methyl carbon will appear in the upfield region of the spectrum. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same high-field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet. A sufficient number of scans and a longer relaxation delay may be necessary.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, using the solvent signal for calibration.

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic C-H bonds, the C=C and C=N bonds of the heterocyclic rings, and the characteristic C=O stretching of the amide group.

Expected IR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Key Insights |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Characteristic of sp² C-H bonds in the aromatic rings. |

| C=O Stretch (Amide) | 1650 - 1690 | Strong | A strong, sharp absorption in this region is a key indicator of the carbonyl group. |

| C=C and C=N Stretches | 1400 - 1650 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the aromatic and heterocyclic rings. |

| Aromatic C-H Bending | 700 - 900 | Medium to Strong | The pattern of these out-of-plane bending vibrations can provide information about the substitution pattern of the aromatic rings. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the most common methods are preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum should be collected first.

-

Data Processing: The software will automatically process the interferogram to produce the final spectrum of absorbance or transmittance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorptions arising from π → π* transitions within the extended aromatic system. The presence of the carbonyl group may also introduce n → π* transitions.

Expected UV-Vis Data:

| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε) | Key Insights |

| π → π | ~230 - 280 | High | Intense absorptions in this region are characteristic of the conjugated phenanthroline system. |

| n → π | ~300 - 350 | Low to Medium | A weaker absorption band at longer wavelengths may be observed due to the carbonyl group. |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1 to 1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200 to 800 nm. Use a cuvette containing the pure solvent as a reference.

-

Data Processing: The spectrum is typically plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λ_max) should be identified.

Figure 3: General workflow for UV-Vis spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and UV-Vis spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental principles, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As research on this and related compounds continues, the availability of direct experimental data will further refine our understanding of its unique spectroscopic signature.

References

-

Smith, G. F., & Richter, F. P. (1944). Phenanthroline and Substituted Phenanthroline Indicators. G. Frederick Smith Chemical Co. [Link]

-

Chemsigma. 1,10-Phenanthrolin-2(1H)-one, 1-methyl-. [Link]

- Google Books.

-

Chemsigma. 1,10-Phenanthrolin-2(1H)-one, 1-methyl- [31535-89-4]. [Link]

-

PubChem. This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93149, 4-Methyl-1,10-phenanthroline. Retrieved from [Link]

-

Najóczki, F., Szabó, M., Lihi, N., Udvardy, A., & Fábián, I. (2019). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 24(15), 2814. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard.[Link]

-

Royal Society of Chemistry. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. [Link]

-

ResearchGate. (n.d.). UV/vis spectra of (a) phenanthroline, (b) neocuproine, (c) bathophenanthroline, and (d) bathocuproine in the absence and presence of copper and iron cations. Insets are the corresponding molecular structures.[Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

Sources

"1-Methyl-1,10-phenanthrolin-2(1H)-one" derivatives and analogues

An In-depth Technical Guide to 1-Methyl-1,10-phenanthrolin-2(1H)-one Derivatives and Analogues for Drug Discovery Professionals

Foreword: The Enduring Potential of the Phenanthroline Scaffold

The 1,10-phenanthroline core, a rigid, planar, and electron-deficient heterocyclic system, has long captivated the attention of medicinal chemists. Its unique stereoelectronic properties, particularly its potent chelating ability and capacity to intercalate with DNA, have established it as a privileged scaffold in the design of novel therapeutic agents. This guide delves into a specific, yet broadly significant, subclass: This compound and its analogues. By exploring their synthesis, biological activities, and mechanisms of action, we aim to provide a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of these intriguing molecules. Our focus will be on providing not just protocols, but the scientific rationale behind them, fostering a deeper understanding of how to modulate this scaffold for targeted therapeutic outcomes.

The 1,10-Phenanthrolin-2(1H)-one Core: A Foundation for Diverse Bioactivity

The introduction of a carbonyl group at the 2-position and an N-alkylation at the 1-position of the 1,10-phenanthroline nucleus fundamentally alters the molecule's electronic and steric landscape. This transformation from the parent phenanthroline creates a unique pharmacophore with a distinct profile of biological interactions.

Structural and Electronic Features

The this compound structure maintains the planarity essential for intercalative interactions while introducing a polar lactam functionality. The methyl group at the N1 position prevents the formation of the N-H tautomer, locking the molecule in the ketone form. This modification can influence the molecule's solubility, membrane permeability, and hydrogen bonding capabilities, all critical parameters in drug design.

A Legacy of Bioactivity: From DNA Intercalation to Enzyme Inhibition

The broader family of 1,10-phenanthroline derivatives has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. This activity is often attributed to two primary mechanisms:

-

DNA Intercalation: The planar aromatic structure allows these molecules to insert between the base pairs of DNA, disrupting replication and transcription processes.

-

Metalloenzyme Inhibition: The nitrogen atoms of the phenanthroline core are potent chelators of metal ions, such as zinc and copper, which are essential cofactors for many enzymes.[1]

The derivatives of this compound build upon this legacy, with emerging evidence pointing towards more specific and nuanced mechanisms of action, including the modulation of key cellular signaling pathways.

Synthesis and Characterization: Building the Molecular Toolkit

The synthesis of this compound and its analogues is a multi-step process that requires careful control of reaction conditions. The following protocols are based on established methodologies for the synthesis of the precursor, 1H-phenanthrolin-2-one, and subsequent N-alkylation.

Synthesis of the Precursor: 1H-[1][3]phenanthrolin-2-one

The synthesis of the parent lactam is a critical first step. A facile route has been developed for this purpose.

Experimental Protocol: Synthesis of 1H-phenanthrolin-2-one

-

Starting Material: 1,10-Phenanthroline.

-

Reaction: A solution of 1,10-phenanthroline in an appropriate solvent is treated with a hydroxylating agent.

-

Work-up: The reaction mixture is neutralized, and the crude product is collected by filtration.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield 1H-phenanthrolin-2-one.

N-Alkylation: Introducing the Methyl Group

The final step in the synthesis of the target compound is the N-methylation of the lactam nitrogen. This is typically achieved through a standard N-alkylation reaction.

Experimental Protocol: Synthesis of this compound

-

Reactants: 1H-phenanthrolin-2-one, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a suitable base (e.g., potassium carbonate or sodium hydride).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Procedure: a. To a solution of 1H-phenanthrolin-2-one in the chosen solvent, add the base and stir for a short period to deprotonate the lactam nitrogen. b. Add the methylating agent dropwise to the reaction mixture. c. Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture and quench with water. e. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram of Synthetic Workflow

Caption: Synthetic route to this compound.

Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. The presence of the N-methyl group in the target compound will be evident as a singlet in the 1H NMR spectrum, typically in the range of 3.5-4.0 ppm.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic C=O stretching frequency of the lactam will be a prominent peak, typically in the range of 1650-1680 cm-1.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively available in the public domain, the broader class of phenanthroline derivatives has shown significant promise, particularly in the area of oncology.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 1,10-phenanthroline derivatives against a variety of cancer cell lines. This activity is often significantly enhanced upon coordination with metal ions, such as copper.[2]

Table 1: Cytotoxicity of Selected 1,10-Phenanthroline Derivatives

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

| Fused Pyrrolo[1,2-a]phenanthroline derivative (11c) | Various (NCI-60 panel) | 0.296 - 3.78 | [3] |

| Copper(I) complex of a Prodigiosin-phenanthroline hybrid (C1) | 231BR (Brain Metastatic Breast Cancer) | < 10-5 M | [2] |

| Copper(II) complex with a β2-aminoacidate ligand (3) | A549 (Lung Cancer) | < 1 | [4] |

| Copper(II) complex with a β2-aminoacidate ligand (4) | MCF-7 (Breast Cancer) | < 1 | [4] |

Note: The IC50 values presented are for a range of structurally diverse phenanthroline derivatives and are intended to be illustrative of the potential of this scaffold.

Structure-Activity Relationships (SAR)

The biological activity of phenanthroline derivatives can be fine-tuned by modifying their structure. Key SAR insights include:

-

Substitution Pattern: The position and nature of substituents on the phenanthroline ring can significantly impact cytotoxicity.

-

Metal Chelation: The formation of metal complexes, particularly with copper, often leads to a dramatic increase in anticancer activity.[2] This is thought to be due to the generation of reactive oxygen species (ROS) and enhanced DNA cleavage.

-

N-Alkylation: The introduction of N-alkyl groups, as in the case of this compound, can modulate the compound's lipophilicity and cellular uptake, thereby influencing its biological activity.[1]

Mechanism of Action: Beyond DNA Intercalation

While DNA intercalation remains a plausible mechanism of action for this class of compounds, recent evidence suggests that they may also exert their effects through the modulation of specific cellular signaling pathways.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5] Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[6] Several studies have implicated 1,10-phenanthroline derivatives as inhibitors of this pathway.

Diagram of the PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by phenanthroline derivatives.

The inhibition of this pathway by this compound and its analogues could lead to a reduction in cancer cell proliferation and survival, providing a more targeted mechanism of action than non-specific DNA damage.

Future Directions and Opportunities

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Future research in this area should focus on:

-

Systematic SAR Studies: A comprehensive investigation of the effects of substitution at various positions on the phenanthroline ring is needed to optimize potency and selectivity.

-

Elucidation of Specific Molecular Targets: Identifying the precise protein targets of these compounds will be crucial for understanding their mechanism of action and for rational drug design.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds will need to be evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

-

Development of Drug Delivery Systems: The formulation of these compounds into advanced drug delivery systems could enhance their therapeutic index by improving their solubility, stability, and tumor-targeting capabilities.

By leveraging the rich chemistry of the 1,10-phenanthroline core and a deeper understanding of its biological interactions, the development of novel and effective drugs based on the this compound scaffold is a tangible and exciting prospect.

References

-

Cashion, S. P., et al. (2003). Syntheses, structures, photoluminescence, and theoretical studies of a novel class of d10 metal complexes of 1H-phenanthrolin-2-one. Chemistry, 9(16), 3888-96. [Link]

-

Cetin, M. M., et al. (2022). Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their Copper(I) complexes against mTOR and HDAC enzymes as highly potent and effective new anticancer therapeutic drugs. Frontiers in Pharmacology, 13, 980479. [Link]

-

Contreras, R., et al. (2023). Synthesis of (1,10-Phenanthroline-κ2N,N′)(β2-Methyl- and β2-PhenylAlaninate-κ2N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. Molecules, 28(14), 5486. [Link]

-

Gherghiceanu, E. A., et al. (2021). Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines. Molecules, 26(11), 3326. [Link]

-

Gherghiceanu, E. A., et al. (2022). Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their Copper(I) complexes against mTOR and HDAC enzymes as highly potent and effective new anticancer therapeutic drugs. Frontiers in Pharmacology, 13, 980479. [Link]

-

Hussain, A., et al. (2021). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 26(15), 4503. [Link]

-

Lo, K. K.-W. (2015). 1,10-Phenanthrolines: Versatile Building Blocks for Luminescent Molecules, Materials and Metal Complexes. ChemInform, 46(15). [Link]

-

Mishra, A., et al. (2021). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]

-

Najóczki, F., et al. (2017). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 22(12), 2095. [Link]

-

Pal, I., et al. (2014). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Molecular Cancer Therapeutics, 13(5), 1327-1337. [Link]

-

Steelman, L. S., et al. (2008). Targeting the PI3K/Akt/mTOR pathway: Effective combinations and clinical considerations. Drug Resistance Updates, 11(1-2), 32-50. [Link]

-

The Pharmaceutical and Chemical Journal. (2017). A brief review of the synthesis and therapeutic potential of 1,10-phenanthroline heterocycle. The Pharmaceutical and Chemical Journal, 4(4), 54-63. [Link]

-

Wikipedia. (2023). PI3K/AKT/mTOR pathway. [Link]

-

Abebe, A., et al. (2018). Synthesis of organic salts from 1,10-phenanthroline for biological applications. Cogent Chemistry, 4(1), 1478586. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their Copper(I) complexes against mTOR and HDAC enzymes as highly potent and effective new anticancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. scholar.usuhs.edu [scholar.usuhs.edu]

The Emerging Potential of 1-Methyl-1,10-phenanthrolin-2(1H)-one as a Versatile Ligand in Coordination Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A New Player in the Phenanthroline Family

The 1,10-phenanthroline scaffold has long been a cornerstone in coordination chemistry, prized for its rigid, planar structure and excellent chelating ability with a wide array of metal ions.[1] This has led to its widespread use in catalysis, materials science, and medicinal chemistry.[1][2] However, subtle modifications to this core structure can lead to profound changes in the electronic and steric properties of the resulting ligands, opening up new avenues for the design of metal complexes with tailored functionalities. This guide focuses on a particularly intriguing derivative: 1-Methyl-1,10-phenanthrolin-2(1H)-one .

The introduction of a methyl group at the N1 position and a carbonyl group at the C2 position breaks the planarity of the parent phenanthroline and introduces a unique combination of a classic bidentate N,N' chelating site with a potentially coordinating amide oxygen. This unique structural feature suggests a rich and versatile coordination chemistry, with the potential for forming complexes with novel structures and properties. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of this promising ligand, drawing on the available scientific literature to provide a detailed resource for researchers in the field.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from the readily available 1,10-phenanthroline. The following protocol is based on a reported synthetic route.[3]

Experimental Protocol:

Step 1: N-methylation of 1,10-phenanthroline

-

In a round-bottom flask, dissolve 1,10-phenanthroline in a suitable solvent such as acetonitrile.

-

Add an excess of methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

-

The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the 1-methyl-1,10-phenanthrolinium salt.

Step 2: Oxidation to this compound

-

The crude 1-methyl-1,10-phenanthrolinium salt is dissolved in an appropriate solvent.

-

An oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]) in an alkaline solution, is added portion-wise.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The product is then extracted with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel to afford pure this compound.

Coordination Chemistry: A Tale of Two Coordination Modes

The presence of both a traditional phenanthroline N,N'-bidentate site and a carbonyl oxygen allows this compound to exhibit versatile coordination behavior. Studies have revealed at least two distinct coordination modes, depending on the metal ion and reaction conditions.

Bidentate N,O-Chelation with Lanthanide Ions: The Case of Europium(III)

A key study has demonstrated the ability of this compound to act as a bidentate N,O-chelating ligand in a complex with europium(III). The resulting complex, [Eu(L)₃(NO₃)₃], where L represents the deprotonated form of the ligand, showcases the ligand's ability to coordinate through one of the nitrogen atoms and the carbonyl oxygen.

Synthesis of the [Eu(L)₃(NO₃)₃] Complex:

A solution of this compound in a suitable solvent is treated with a solution of europium(III) nitrate hydrate. The complex precipitates upon slow evaporation of the solvent.

Structural Insights:

X-ray crystallographic analysis of the [Eu(L)₃(NO₃)₃] complex reveals a central europium ion coordinated to three deprotonated this compound ligands and three nitrate anions. Each ligand coordinates to the europium ion through the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group, forming a five-membered chelate ring. The nitrate ions also act as bidentate ligands, resulting in a high coordination number for the europium center.

Luminescent Properties:

The europium complex exhibits the characteristic red luminescence of the Eu³⁺ ion upon excitation with UV light. This indicates an efficient energy transfer from the ligand to the metal center, a phenomenon known as the "antenna effect." The luminescent properties of such complexes are of great interest for applications in lighting, displays, and bio-imaging.[4][5][6][7]

Bridging Bidentate Coordination in d¹⁰ Metal Complexes: A Comparative Look at the Non-Methylated Analogue

While direct studies on the coordination of this compound with d-block metals are yet to be widely reported, valuable insights can be gleaned from the coordination chemistry of its non-methylated analogue, 1H-[3][8]phenanthrolin-2-one. A study on the complexes of this ligand with d¹⁰ metal ions such as Hg(II), Cd(II), and Zn(II) revealed a different coordination mode.[9]

In these complexes, the ligand acts as a bridging bidentate ligand, coordinating to two different metal centers through its two nitrogen atoms. The carbonyl oxygen does not participate in the coordination. This results in the formation of polynuclear structures. For instance, with cadmium, a trinuclear complex is formed, while with zinc, a tetranuclear oxo-centered cluster is observed.[9]

Table 1: Comparison of Coordination Modes

| Feature | Eu(III) Complex with this compound | d¹⁰ Metal Complexes with 1H-[3][8]phenanthrolin-2-one |

| Ligand Form | Deprotonated | Neutral |

| Coordination Mode | Bidentate N,O-chelation | Bridging bidentate N,N'-coordination |

| Coordinating Atoms | N, O | N, N' |

| Nuclearity | Mononuclear | Polynuclear (Trinuclear, Tetranuclear) |

This comparison highlights the profound influence of the N-methyl group and the nature of the metal ion on the coordination behavior of the phenanthrolinone scaffold. The presence of the methyl group in the Eu(III) complex likely favors the deprotonation of the amide proton and subsequent N,O-chelation, while the softer d¹⁰ metal ions prefer coordination to the nitrogen atoms of the neutral ligand, leading to the formation of extended structures.

Potential Applications: Charting the Future

The unique structural features and versatile coordination chemistry of this compound suggest a range of potential applications for its metal complexes.

-

Luminescent Materials: The efficient sensitization of lanthanide luminescence, as demonstrated with the europium complex, makes this ligand a promising candidate for the development of novel phosphors for lighting and display technologies. Further exploration with other lanthanide ions could lead to materials with tunable emission colors.[4][5][6][7]

-

Catalysis: The parent 1,10-phenanthroline is a well-established ligand in catalysis.[2] The modified electronic and steric environment of this compound could lead to metal complexes with unique catalytic activities. The potential for both N,O- and N,N'-coordination could allow for the design of catalysts with switchable or finely tunable properties.

-

Bio-inspired Chemistry and Drug Development: Phenanthroline derivatives are known to interact with biological molecules, including DNA. The introduction of the N-methyl and carbonyl groups could modulate these interactions, potentially leading to the development of new therapeutic or diagnostic agents. The ability to form stable complexes with various metal ions is also relevant in the design of metallodrugs.

Conclusion and Outlook

This compound is a ligand with significant untapped potential. Its facile synthesis and versatile coordination behavior, capable of adapting to the electronic preferences of different metal centers, make it an exciting building block for the creation of novel coordination compounds. The demonstrated luminescent properties of its europium complex are just a glimpse of what this ligand may offer.

Future research should focus on expanding the coordination chemistry of this ligand to a wider range of transition metals and lanthanides. Detailed investigations into the catalytic and biological activities of its metal complexes are warranted. The interplay between the N-methylation and the coordination mode is a particularly interesting area for further fundamental study. As our understanding of this unique ligand grows, so too will the opportunities for its application in diverse fields of science and technology.

References

-

Colombo, A., et al. (2022). Luminescent 1,10-Phenanthroline β-Diketonate Europium Complexes with Large Second-Order Nonlinear Optical Properties. Molecules, 27(20), 7013. Available from: [Link]

-

Fagnani, F., et al. (2022). Luminescent 1,10-Phenanthroline β-Diketonate Europium Complexes with Large Second-Order Nonlinear Optical Properties. Molecules, 27(20), 7013. Available from: [Link]

-

Kar, N., et al. (2020). Luminescence decay lifetime profiles of Eu(III) complexes. ResearchGate. Available from: [Link]

-

Li, G., et al. (2004). [Synthesis and luminescence properties of europium (III ) complexes with camphoric acid and 1,10-phenanthroline]. Guang Pu Xue Yu Guang Pu Fen Xi, 24(7), 799-802. Available from: [Link]

-

Nikolova, V., et al. (2021). Luminescent Complexes of Europium (III) with 2-(Phenylethynyl)-1,10-phenanthroline: The Role of the Counterions. Molecules, 26(23), 7272. Available from: [Link]

-

Akbarzadeh-Torbati, N., & Sarani, Y. (2016). Synthesis and Characterization of Cd Complexes Containing Phenanthroline Derivatives. Biomedical and Pharmacology Journal, 9(2). Available from: [Link]

-

Hancock, R. D. (2012). The highly preorganized ligand 2, 9-DI-(2'-PYRIDYL)-1, 10-Phenanthroline, and its complexation properties with metal ions. UNCW Institutional Repository. Available from: [Link]

-

Li, X., et al. (2022). A Conductive Dinuclear Cuprous Complex Mimicking the Active Edge Site of the Copper(100)/(111) Plane for Selective Electroreduction of CO2 to C2H4 at Industrial Current Density. Angewandte Chemie International Edition, 61(32), e202205565. Available from: [Link]

-

Nia, S. A., et al. (2007). Syntheses, structures, photoluminescence, and theoretical studies of a novel class of d10 metal complexes of 1H-[3][8]phenanthrolin-2-one. Inorganic Chemistry, 46(18), 7463-7473. Available from: [Link]

-

Nikolova, V., et al. (2021). Luminescent Complexes of Europium (III) with 2-(Phenylethynyl)-1,10-phenanthroline: The Role of the Counterions. Molecules, 26(23), 7272. Available from: [Link]

-

PubChem. (n.d.). 1,10-Phenanthrolin-2-yl nitrate. PubChem. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1,10-phenanthroline. PubChem. Retrieved January 21, 2026, from [Link]

-

Wheate, N. J., et al. (2007). The chemical structures of the 1,10-phenanthroline and phenanthroline-based intercalating ligands, and the chiral and achiral ancillary ligands used during our investigation of platinum( II )-based DNA intercalators as anticancer agents. ResearchGate. Available from: [Link]

-

Zengin, H., et al. (2014). Crystal structure of 1,2,3α,9,10,10a-hexahydro-10αß-methyI-3-phenyl-phenanthrene,C21H22. ResearchGate. Available from: [Link]

-

Tsosane, M. S., et al. (2016). Crystal structure of (E)-2-(((1,10-phenanthrolin-5-yl)imino)methyl)-5-methylphenol monohydrate, C20H15N3O·H2O. ResearchGate. Available from: [Link]

-

Chernikova, V., et al. (2019). Crystal Growth of the Nanoporous Metal-Organic Framework HKUST-1 Revealed by In Situ Atomic Force Microscopy. ResearchGate. Available from: [Link]

-

Tukhvatshin, R. R., et al. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy S. Publikationen der UdS. Available from: [Link]

-

Lin, X.-T., et al. (2023). 1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation. RSC Publishing. Available from: [Link]

Sources

- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 2. A Conductive Dinuclear Cuprous Complex Mimicking the Active Edge Site of the Copper(100)/(111) Plane for Selective Electroreduction of CO2 to C2H4 at Industrial Current Density - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luminescent 1,10-Phenanthroline β-Diketonate Europium Complexes with Large Second-Order Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. [Synthesis and luminescence properties of europium (III ) complexes with camphoric acid and 1,10-phenanthroline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Luminescent Complexes of Europium (III) with 2-(Phenylethynyl)-1,10-phenanthroline: The Role of the Counterions [mdpi.com]

- 8. stats.uomosul.edu.iq [stats.uomosul.edu.iq]

- 9. researchgate.net [researchgate.net]

A Theoretical and Spectroscopic Investigation of 1-Methyl-1,10-phenanthrolin-2(1H)-one: A Technical Guide

This technical guide provides a comprehensive theoretical framework for the investigation of 1-Methyl-1,10-phenanthrolin-2(1H)-one, a derivative of the well-explored 1,10-phenanthroline core. Researchers in drug development and materials science will find the following protocols essential for elucidating the electronic, structural, and spectroscopic properties of this and similar N-heterocyclic compounds. Our approach is grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), providing a robust, self-validating system for computational analysis.

Introduction: The Significance of 1,10-Phenanthroline Derivatives

1,10-Phenanthroline and its derivatives are a cornerstone in coordination chemistry and medicinal research due to their rigid, planar structure and potent metal-chelating properties.[1] These compounds form stable complexes with a variety of metal ions, leading to applications in catalysis, sensing, and as therapeutic agents.[1][2][3] Notably, their ability to intercalate with DNA has spurred investigations into their cytotoxic effects against tumor cells.[4] The subject of this guide, this compound, presents a unique structural modification to the phenanthroline scaffold, introducing a lactam function that can significantly alter its electronic properties and coordination behavior.

Theoretical calculations, particularly DFT, have proven indispensable in understanding the structure-property relationships of phenanthroline derivatives.[5][6] These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic transitions, offering insights that complement and guide experimental work.[7] This guide outlines a rigorous computational protocol to fully characterize this compound at a molecular level.

Computational Methodology: A Self-Validating Workflow

The accuracy of theoretical predictions is contingent upon the judicious selection of computational methods. The following protocol is designed to provide a reliable and reproducible investigation of this compound.

Software and Initial Structure